molecular formula C20H12BrN5O2S B2853904 5-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide CAS No. 891126-04-8

5-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide

Cat. No.: B2853904
CAS No.: 891126-04-8
M. Wt: 466.31
InChI Key: HJFVFBMLDZUWAU-UHFFFAOYSA-N
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Description

This compound features a brominated furan-2-carboxamide moiety linked to a phenyl group at position 3, which is further substituted with a [1,2,4]triazolo[4,3-b]pyridazine core bearing a thiophen-2-yl group at position 2. The bromine atom enhances lipophilicity and may improve binding affinity through halogen bonding, while the thiophene and triazolopyridazine groups contribute to π-π stacking and hydrogen-bonding interactions .

Properties

IUPAC Name

5-bromo-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrN5O2S/c21-17-8-7-15(28-17)20(27)22-13-4-1-3-12(11-13)14-6-9-18-23-24-19(26(18)25-14)16-5-2-10-29-16/h1-11H,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFVFBMLDZUWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)C3=NN4C(=NN=C4C5=CC=CS5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazolopyridazine Core

Methyl-Substituted Analog ()

The compound 5-bromo-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide (C₁₇H₁₂BrN₅O₂, MW 398.220) shares structural similarity but differs in two key aspects:

  • Substituent Position : The phenyl group is attached at position 4 instead of 3.
  • Triazolopyridazine Substitution : A methyl group replaces the thiophen-2-yl group.
Property Target Compound Methyl-Substituted Analog
Molecular Weight Not explicitly stated 398.220
Triazolo Substituent Thiophen-2-yl Methyl
Phenyl Position 3 4
Thiophene vs. Chloro-Pyridazine Derivatives ()

Compounds with chloro-pyridazine or triazolo-pyridazine cores exhibit distinct physical properties:

  • (E)-4d (Chloro-pyridazine): Melting point = 187–189°C.
  • (E)-4b (Triazolo-pyridazine): Melting point = 253–255°C .

The triazolo-pyridazine system in the target compound may contribute to higher thermal stability due to enhanced intermolecular interactions, such as hydrogen bonding or aromatic stacking.

Lin28 Inhibitor ()

Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) demonstrates functional inhibition of Lin28 proteins, a target in regenerative medicine and oncology. While structurally distinct (lacking bromine and furan), its triazolo-pyridazine core highlights the scaffold’s versatility in modulating protein interactions. The target compound’s thiophene group may offer improved selectivity for other biological targets due to its larger aromatic surface .

Imidazo-Thiazole Derivatives ()

5-Bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide replaces the triazolopyridazine with an imidazo-thiazole group. Such substitutions alter electronic properties and binding kinetics, suggesting divergent pharmacological pathways (e.g., kinase vs. ion channel modulation) .

Pharmacokinetic Considerations

Fluorinated Analogs ()

A furo[2,3-b]pyridine derivative with fluorophenyl and trifluoroethyl groups (C₂₈H₂₁F₄N₃O₃) exemplifies how halogenation impacts lipophilicity and metabolic stability. The target compound’s bromine atom may similarly enhance membrane permeability but could increase susceptibility to enzymatic degradation compared to fluorine .

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